molecular formula C9H9FN2O B6254121 N-cyclopropyl-2-fluoropyridine-4-carboxamide CAS No. 1247497-65-9

N-cyclopropyl-2-fluoropyridine-4-carboxamide

Cat. No.: B6254121
CAS No.: 1247497-65-9
M. Wt: 180.2
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Description

N-cyclopropyl-2-fluoropyridine-4-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of fluoropyridines, which are known for their unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of N-cyclopropyl-2-fluoropyridine-4-carboxamide may involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-cyclopropyl-2-fluoropyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2-fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.

    3-fluoropyridine: Another fluorinated pyridine with different substitution patterns.

    4-fluoropyridine: Similar to N-cyclopropyl-2-fluoropyridine-4-carboxamide but lacks the cyclopropyl and carboxamide groups.

Uniqueness

This compound is unique due to the presence of both the cyclopropyl and carboxamide groups, which can significantly alter its chemical and biological properties compared to simpler fluoropyridines.

Properties

CAS No.

1247497-65-9

Molecular Formula

C9H9FN2O

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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